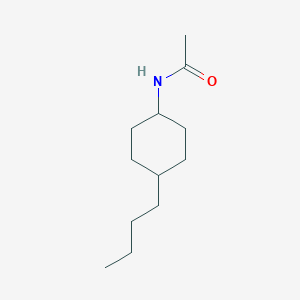

N-(4-Butylcyclohexyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

37942-70-4 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N-(4-butylcyclohexyl)acetamide |

InChI |

InChI=1S/C12H23NO/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)14/h11-12H,3-9H2,1-2H3,(H,13,14) |

InChI Key |

HOBVMXGTZYCTLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Butylcyclohexyl Acetamide

Established Synthetic Pathways for N-(4-Butylcyclohexyl)acetamide Scaffold

Amidation Reactions and Variations

The most direct and common method for synthesizing this compound is through the acylation of 4-butylcyclohexylamine. This amidation reaction involves the formation of a new bond between the nitrogen atom of the amine and the carbonyl carbon of an acetyl group.

Typically, this transformation is achieved by reacting 4-butylcyclohexylamine with an activated derivative of acetic acid. Common acetylating agents include acetyl chloride and acetic anhydride (B1165640). The reaction with acetyl chloride is highly exothermic and often performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. Using acetic anhydride is another effective method, which can sometimes be performed without a solvent or in a non-polar solvent, yielding acetic acid as the only byproduct.

These reactions are generally high-yielding and proceed under mild conditions, making them a staple in organic synthesis for the preparation of amides. Variations in reaction conditions, such as temperature and the choice of base or solvent, can be optimized to maximize yield and purity.

Table 1: Typical Amidation Reactions for this compound Synthesis

| Acetylating Agent | Base | Typical Solvent | Byproduct |

| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | HCl (neutralized by base) |

| Acetic Anhydride | (Optional) Pyridine | Acetic Acid, Toluene | Acetic Acid |

Alternative methods for amide bond formation are continuously being developed, including transition-metal-catalyzed couplings of amines and carboxylic acids, which can offer milder conditions and broader substrate scopes dp.tech.

Stereoselective Synthesis Approaches for Cyclohexyl Amides

The stereochemistry of the 4-butylcyclohexyl moiety, specifically the cis/trans relationship between the butyl group and the acetamide (B32628) group, is a crucial aspect of the molecule's three-dimensional structure. The desired stereoisomer is typically obtained by controlling the synthesis of the 4-butylcyclohexylamine precursor.

The stereochemical outcome is often determined during the catalytic hydrogenation of a planar precursor, such as 4-butylphenol (B154549) or 4-butylcyclohexanone. For example, the hydrogenation of 4-butylphenol to 4-butylcyclohexanol (B1275744), a precursor to the amine, can yield different ratios of cis and trans isomers depending on the catalyst (e.g., Rhodium vs. Palladium) and reaction conditions. This control allows for the selective synthesis of either the cis- or trans-4-butylcyclohexanol, which can then be converted to the corresponding amine with retention of stereochemistry. google.com

More advanced strategies for stereocontrol in cyclohexane (B81311) ring synthesis include iridium-catalyzed (5 + 1) annulation reactions, which can construct multisubstituted cyclohexane cores with high levels of stereocontrol through sequential hydrogen borrowing reactions acs.org. While not directly applied to this compound in the cited literature, these methods represent the forefront of stereoselective cyclohexane synthesis and could be adapted for such targets. Similarly, diastereoselective multicomponent reactions have been used to produce substituted pipecolic amides, demonstrating a pathway to control stereochemistry in related cyclic amide systems vu.nl.

Precursor Derivatization Strategies

A common industrial route starts from 4-butylphenol. This starting material undergoes catalytic hydrogenation to produce 4-butylcyclohexanol google.com. The resulting alcohol can then be converted into the target amine through several methods, including:

Conversion to an alkyl halide or sulfonate , followed by nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent.

Direct reductive amination , where the alcohol is converted to the amine in a one-pot reaction with ammonia over a suitable catalyst.

Alternatively, 4-butylcyclohexanone can serve as a precursor. The ketone can be transformed into 4-butylcyclohexylamine via:

Reductive amination : Reacting the ketone with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

Formation of an oxime : Reacting the ketone with hydroxylamine (B1172632) to form 4-butylcyclohexanone oxime, which is then reduced to the amine using agents like lithium aluminum hydride or catalytic hydrogenation.

These precursor strategies provide flexible and scalable routes to the necessary 4-butylcyclohexylamine intermediate, which is the immediate building block for the final amidation step.

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry increasingly emphasizes the development of efficient, cost-effective, and environmentally benign processes. This focus has led to new approaches for the synthesis of amides like this compound, centered on green chemistry principles and advanced catalytic systems.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied by improving atom economy, using safer solvents, and employing catalytic methods to reduce waste. researchgate.netsemanticscholar.org

One of the most significant green approaches to amide synthesis is direct dehydrative amidation , which involves the reaction of a carboxylic acid (acetic acid) directly with an amine (4-butylcyclohexylamine). This method is highly atom-economical, as the only byproduct is water rsc.org. Achieving this transformation typically requires a catalyst to overcome the high activation energy. Organoboron compounds, such as boronic acids, have emerged as effective, low-toxicity catalysts for this direct amidation rsc.org.

Another green strategy involves the use of solid acid catalysts or ion-exchange resins. These heterogeneous catalysts can facilitate esterification and, by extension, amidation reactions with high selectivity and can be easily recovered and reused, minimizing waste researchgate.net.

The choice of solvent is also a key consideration in green chemistry. The use of deep eutectic solvents (DES) , which are biodegradable and have low volatility, has been shown to be effective for N-acylation reactions, offering an environmentally friendly alternative to traditional volatile organic solvents researchgate.net.

Exploration of Organometallic Catalysis in Related Systems

Organometallic catalysis has revolutionized organic synthesis, and its application to amide formation is an area of active research. While classical methods are effective, organometallic catalysts can offer unique reactivity, milder reaction conditions, and improved functional group tolerance.

Transition metals such as palladium, copper, and nickel are known to catalyze amide bond formation dp.techyoutube.com. These methods often involve the coupling of amines with carboxylic acid derivatives, but can also utilize less conventional starting materials. For instance, the reductive alkylation of amides using organometallic reagents presents a powerful, though challenging, route to complex amines researchgate.net.

For the synthesis of the cyclohexane core itself, iridium-based catalysts have been developed for the alkylation of ketones with diols via a "hydrogen borrowing" mechanism, providing a novel and stereoselective route to substituted cyclohexanes acs.org. This highlights the potential of organometallic catalysis to not only form the amide bond but also to construct the carbocyclic scaffold with high precision.

Recently, light-accelerated amide synthesis using a simple organoselenium catalyst (Cat-Se) has been reported. This method facilitates the condensation of a wide range of carboxylic acids and amines in high yields under mild light irradiation, showcasing the potential of photoredox catalysis in modern amide synthesis. acs.org

Reaction Mechanisms of this compound Formation and Related Transformations

The formation of this compound and its subsequent chemical behavior are governed by fundamental reaction mechanisms. These include the functionalization of the cyclohexyl ring and the chemoselective processes of N-alkylation and acylation.

Mechanistic Investigations of Cyclohexyl Ring Functionalization

The structure of the cyclohexyl ring is a critical determinant of the properties of this compound. The functionalization of this ring, particularly the introduction of substituents, proceeds through mechanisms that can lead to different isomers. For instance, in the related compound N-(4-hydroxycyclohexyl)-acetamide, the cis-trans epimerization has been a subject of theoretical and experimental study. academie-sciences.fr Research using density functional theory (DFT) has suggested that this isomerization can proceed through a pathway involving free radical intermediates and a 4-acetamidocyclohexanone intermediate. academie-sciences.fr This process is reversible and the relative stability of the cis and trans isomers can be influenced by factors such as solvent polarity. academie-sciences.fr

The stereochemistry of the cyclohexyl ring also plays a significant role in the properties of related compounds. For example, in the synthesis of fragrances like 4-(tert-butyl)cyclohexyl acetate (B1210297), the cis-isomers are often more potent odorants. mdpi.com The synthesis of specific stereoisomers can be achieved through stereoselective reduction of the corresponding ketone, often employing alcohol dehydrogenases (ADHs) as catalysts. mdpi.com

Studies on N-Alkylation and Acylation Chemoselectivity

The synthesis of this compound involves the formation of an amide bond, a reaction that falls under the broader category of acylation. The chemoselectivity of N-acylation over N-alkylation is a key aspect of synthesizing such compounds. Generally, the acylation of a primary amine, such as 4-butylcyclohexylamine, with an acylating agent like acetic anhydride or acetyl chloride is a highly efficient and selective process.

The mechanism of amide formation, such as in the synthesis of acetamide itself, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. patsnap.com This is followed by the elimination of a leaving group (e.g., acetate or chloride). The high reactivity of the acylating agent and the nucleophilicity of the amine drive the reaction towards the formation of the thermodynamically stable amide product.

In the context of related acetamides, the synthesis often involves the reaction of a substituted cyclohexylamine (B46788) with an appropriate acetylating agent. For instance, the preparation of N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide involves the reaction of N-acetyl p-aminosulfonyl chloride with cyclohexylamine. nih.gov The reaction conditions, such as pH, can be controlled to ensure the desired acylation occurs. nih.gov

Purification and Isolation Techniques for Academic Research

Following the synthesis of this compound, purification is essential to obtain a compound of high purity for further study and characterization. Common techniques employed in an academic research setting include crystallization, column chromatography, and distillation.

Crystallization is a widely used method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility characteristics of the desired compound and the impurities. For N-substituted acetamides, recrystallization from solvents like ethyl acetate has been reported to yield crystalline products. nih.gov

Column chromatography is a versatile technique for separating mixtures of compounds. For non-polar to moderately polar compounds like this compound, silica (B1680970) gel is a common stationary phase. A solvent system, or eluent, of appropriate polarity is chosen to selectively move the desired compound through the column, separating it from impurities. For example, in the purification of related compounds, mixtures of hexane (B92381) and ethyl acetate are often used as eluents. mdpi.comresearchgate.net

Distillation , particularly vacuum distillation, can be employed for the purification of liquid compounds or those with high boiling points. The predicted boiling point of this compound is 339.3±9.0 °C, suggesting that vacuum distillation would be necessary to avoid decomposition at high temperatures. chemicalbook.com

The selection of the most appropriate purification technique depends on the physical state of the compound, the nature of the impurities, and the scale of the reaction. Often, a combination of these techniques is necessary to achieve the desired level of purity.

Interactive Data Table: Purification Techniques

| Purification Technique | Principle of Separation | Typical Solvents/Conditions | Applicability for this compound |

| Crystallization | Differential solubility of the compound and impurities in a solvent. | Ethyl acetate, ethanol, water | Suitable for solid final product or intermediates. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Hexane/Ethyl acetate mixtures | Effective for separating from byproducts with different polarities. |

| Distillation | Separation based on differences in boiling points. | Vacuum conditions due to high predicted boiling point. | Potentially applicable if the compound is a liquid at room temperature. |

Advanced Structural and Spectroscopic Investigations of N 4 Butylcyclohexyl Acetamide

Conformational Analysis of the 4-Butylcyclohexyl Moiety

The conformational landscape of the 4-butylcyclohexyl group in N-(4-Butylcyclohexyl)acetamide is primarily dictated by the principles of cyclohexane (B81311) stereochemistry, favoring low-energy chair conformations.

Chair Conformation Preferences and Dynamics

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org In the case of this compound, the butyl group at the C-4 position and the acetamido group at the C-1 position will both preferentially occupy equatorial positions to achieve the most stable conformation.

Cis-Trans Isomerism and Epimerization Studies in Analogs

Cis-trans isomerism in disubstituted cyclohexanes like this compound is determined by the relative orientation of the two substituents. libretexts.orglibretexts.org In the cis isomer, both the butyl and acetamido groups are on the same side of the ring plane, which would force one substituent into an axial position in a chair conformation. Conversely, the trans isomer has the substituents on opposite sides, allowing both to occupy equatorial positions simultaneously. This makes the trans isomer significantly more stable than the cis isomer.

Epimerization, the change in configuration at one of several stereogenic centers, can be studied in related analogs. While direct epimerization of this compound would require bond breaking, studies on similar systems can provide insight into the relative stabilities of the isomers. For instance, in cis-1,4-di-tert-butylcyclohexane, the steric strain is so significant that the molecule adopts a twist-boat conformation instead of a chair. youtube.comnih.govresearchgate.net This highlights the energetic penalties associated with placing bulky groups in axial positions.

Vibrational Spectroscopy Studies (e.g., Advanced FT-IR, Raman)

FT-IR Spectroscopy: The FT-IR spectrum of a related compound, N-(4-Oxocyclohexyl)acetamide, shows characteristic peaks that can be extrapolated to understand the vibrational modes of this compound. nih.gov Key expected absorptions would include:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O stretch (Amide I): A strong absorption around 1640-1680 cm⁻¹ due to the carbonyl group of the amide.

N-H bend (Amide II): A peak typically found near 1550 cm⁻¹.

C-H stretches: Absorptions in the 2850-3000 cm⁻¹ range from the butyl and cyclohexyl C-H bonds.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For a similar molecule, 4-tert-butylcyclohexyl acrylate, Raman spectra show prominent peaks for C=C and C=O stretching vibrations. researchgate.net For this compound, one would expect to observe:

Strong signals for the C-C framework of the cyclohexane and butyl groups.

A characteristic peak for the amide carbonyl group.

The combined use of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure and dynamics of this compound in solution.

Stereochemical Assignments via Advanced NMR Techniques

Advanced NMR techniques, including 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning the ¹H and ¹³C signals of the complex cyclohexyl and butyl spin systems.

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. Axial protons are typically more shielded (appear at a lower chemical shift) than their equatorial counterparts. The coupling constants between adjacent protons (J-couplings) are also stereospecific, with axial-axial couplings being significantly larger than axial-equatorial or equatorial-equatorial couplings.

¹³C NMR: The ¹³C chemical shifts are also influenced by the stereochemistry. The carbon bearing an axial substituent is generally shielded compared to when the substituent is equatorial. Data for related compounds like cis-N-(4-Methylcyclohexyl)acetamide is available and can serve as a reference. spectrabase.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of protons. For the trans isomer, NOE correlations would be expected between the axial protons on the cyclohexane ring. For the cis isomer, NOEs would be observed between the axial substituent and the adjacent axial protons.

Dynamic NMR Spectroscopy for Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is used to study the rates of conformational changes, such as the chair-chair interconversion of the cyclohexane ring. libretexts.org At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, the rate of ring flip can be slowed down to the point where separate signals for the axial and equatorial protons of each conformer can be observed. This allows for the determination of the energy barrier for the conformational exchange process. copernicus.org The relative populations of the conformers can also be determined from the integration of the signals at low temperatures. nih.gov For this compound, DNMR studies would confirm the strong preference for the di-equatorial conformer of the trans isomer.

Mass Spectrometry for Mechanistic Pathway Elucidation and Complex Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, mass spectrometry can elucidate its fragmentation pathways, which is crucial for its identification and for understanding its behavior in complex mixtures.

The primary fragmentation of amides typically involves alpha-cleavage and McLafferty rearrangement. For this compound, key fragmentation pathways would likely include:

Loss of the butyl group: Cleavage of the C-C bond between the cyclohexane ring and the butyl group would result in a significant fragment.

Cleavage of the amide bond: Scission of the bond between the carbonyl group and the nitrogen atom is a common fragmentation pathway for amides.

Ring fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a series of smaller ions.

These fragmentation patterns are instrumental in confirming the structure of synthesized this compound and for identifying it in various matrices.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z |

| Molecular Ion [M]+ | 197 |

| Loss of butyl group [M-C4H9]+ | 140 |

| Loss of acetamide (B32628) group [M-CH3CONH2]+ | 139 |

| Cyclohexyl cation [C6H11]+ | 83 |

| Acetyl cation [CH3CO]+ | 43 |

Note: This table is predictive and based on the fragmentation of similar molecules.

Modern mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are particularly useful for studying non-covalent complexes. nih.gov These "soft" ionization methods allow for the analysis of intact complexes, providing insights into intermolecular interactions. For instance, if this compound were to form complexes with metal ions or other organic molecules, ESI-MS could be employed to determine the stoichiometry and stability of these complexes in the gas phase.

X-ray Crystallography of this compound and Its Cocrystals/Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound.

While a specific crystal structure for this compound has not been reported, we can infer its likely solid-state conformation from related structures, such as N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide. researchgate.net In this related molecule, the cyclohexyl ring adopts a stable chair conformation. It is highly probable that the cyclohexyl group in this compound also assumes a chair conformation in the solid state to minimize steric strain. The butyl group would likely occupy an equatorial position to further reduce steric hindrance.

The crystal lattice of this compound is expected to be dominated by intermolecular hydrogen bonds, a characteristic feature of secondary amides. chemrxiv.org The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating the formation of strong N-H···O hydrogen bonds. These interactions are directional and play a crucial role in the formation of well-ordered crystalline structures. researchgate.net

In the crystal structure of N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, molecules are linked into chains via N-H···O hydrogen bonds. researchgate.net A similar hydrogen-bonding motif is anticipated for this compound, likely resulting in the formation of one-dimensional chains or tapes. These chains would then pack together, influenced by weaker van der Waals interactions involving the butyl and cyclohexyl moieties.

The formation of cocrystals, where this compound crystallizes with another molecule in a specific stoichiometric ratio, is also a possibility. sci-hub.box The ability of the amide group to form robust hydrogen bonds makes it an excellent candidate for cocrystal formation with molecules containing complementary hydrogen bond donors or acceptors. The study of such cocrystals can be valuable for modifying the physicochemical properties of the parent compound.

Table 2: Expected Crystallographic Parameters and Interactions for this compound

| Parameter | Expected Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric space groups are common for such molecules |

| Conformation | Cyclohexyl ring in a chair conformation |

| Dominant Intermolecular Interaction | N-H···O hydrogen bonding |

| Hydrogen Bond Motif | Formation of chains or dimers |

| Other Interactions | Van der Waals forces, potential C-H···O interactions |

Note: This table is predictive and based on the analysis of related crystal structures.

The precise nature of the crystal packing and intermolecular interactions can significantly influence the physical properties of the solid, such as melting point, solubility, and stability. chemrxiv.org Therefore, the crystallographic investigation of this compound and its potential cocrystals is a critical area for future research.

Computational and Theoretical Chemistry of N 4 Butylcyclohexyl Acetamide

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular-level properties of acetamide (B32628) derivatives. nih.govresearchgate.net These methods allow for the accurate computation of electronic structure, reactivity, and energetic properties of molecules. nih.gov

DFT calculations are utilized to map the electron density of N-(4-butylcyclohexyl)acetamide, identifying regions susceptible to electrophilic or nucleophilic attack. The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding its reactivity. For instance, in studies of related acetamide derivatives, DFT has been used to calculate local reactivity in terms of Fukui functions. nih.govresearchgate.net The analysis of these orbitals helps in predicting the nature of intermolecular interactions. nih.gov

Theoretical studies on analogous compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, have used DFT to calculate HOMO and LUMO energies, providing insights into the molecule's electronic properties and stability. nih.gov Similar calculations for this compound would reveal its electronic characteristics and potential reaction pathways.

The cyclohexane (B81311) ring in this compound can exist in different conformations, primarily the chair and boat forms, leading to cis and trans stereoisomers depending on the orientation of the butyl and acetamido groups. Quantum chemical calculations are essential for determining the relative stabilities of these conformers and isomers.

A theoretical and experimental study on the cis-trans epimerization of a similar compound, N-(4-hydroxycyclohexyl)-acetamide, employed DFT at the B3LYP/6-31G* level to investigate the reaction mechanism. academie-sciences.frresearchgate.net The calculations revealed that the reaction proceeds through a free radical and a 4-acetamide-cyclohexanone intermediate pathway. academie-sciences.fr The study concluded that the trans-isomer's stability is influenced by the polarity of the solvent. academie-sciences.fr These findings suggest a similar approach could be applied to understand the conformational preferences and isomer stability of this compound.

| Parameter | Method | Finding for N-(4-hydroxycyclohexyl)-acetamide | Reference |

| Isomerization Mechanism | DFT (B3LYP/6-31G*) | Proceeds via cis- and trans-free radicals and a ketone intermediate. | academie-sciences.fr |

| Solvent Influence | PCM Model | Increasing solvent polarity favors the trans-isomer. | academie-sciences.fr |

| Experimental Yield | Raney-Ni Catalysis | The ratio of trans- to cis-isomer increased significantly after reaction and recrystallization. | academie-sciences.fr |

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful method for exploring the conformational space of flexible molecules like this compound in solution. nih.gov These simulations track the atomic movements over time, providing a detailed picture of the molecule's dynamic behavior and conformational landscape. nih.gov

Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), are particularly useful for overcoming energy barriers and extensively sampling the conformational states of complex molecules. nih.govsciopen.com For peptidic macrocycles, aMD simulations have been shown to effectively capture diverse and thermodynamically meaningful conformational ensembles that agree with experimental data. nih.gov Applying such methods to this compound would allow for a thorough characterization of its accessible conformations and the transitions between them, which is crucial for understanding its interactions with biological targets. The starting coordinates for such simulations are typically generated using programs like tleap from the Amber simulation package. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (for in silico studies)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. ajrconline.org This method is frequently used in structure-based drug design to estimate the binding affinity and mode of interaction between a small molecule, like this compound, and a biological target, such as a protein or enzyme. ajrconline.orgnih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the different poses using a scoring function. nih.gov Software like AutoDock is widely used for these in silico studies. ajrconline.org Docking studies on various derivatives have shown that hydrogen bonding and hydrophobic interactions often play a crucial role in stabilizing the ligand-receptor complex. ajrconline.orgajol.info For instance, research on other small molecules has demonstrated that docking can successfully predict binding modes and affinities, which are then used to guide the design of more potent compounds. ajol.info In silico studies of this compound would involve docking it into the active sites of potential protein targets to predict its binding orientation and affinity, thus providing insights into its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

The process typically involves drawing the 2D structures of the compounds, optimizing their 3D structures using force fields like MM2, and then calculating a large number of molecular descriptors using software such as PaDEL. nih.gov A predictive QSAR model is then built using statistical methods, which can identify the key molecular features that positively or negatively correlate with the biological activity. nih.gov Such models are valuable for designing new, more potent analogs by modifying the chemical structure to enhance the desirable properties identified by the model.

| QSAR Modeling Step | Description | Software/Method Example | Reference |

| Structure Drawing | Creation of 2D chemical structures. | ACD/Labs ChemSketch | nih.gov |

| Energy Minimization | Optimization of 3D molecular geometry. | Chem3D pro (MM2 force field) | nih.gov |

| Descriptor Calculation | Generation of molecular descriptors. | PaDEL | nih.gov |

| Model Development | Building the statistical QSAR model. | QSARINS | nih.gov |

Solvent Effects on Reaction Pathways and Conformational Preferences

The choice of solvent can significantly influence chemical reactions and the conformational equilibrium of molecules. For this compound, the surrounding solvent can affect the stability of its different stereoisomers and the pathways of any potential reactions.

Theoretical studies on the related N-(4-hydroxycyclohexyl)-acetamide have shown that solvent polarity plays a crucial role in the cis-trans epimerization process. academie-sciences.frresearchgate.net Using the Polarizable Continuum Model (PCM), calculations indicated that increasing the solvent's polarity stabilizes the radical intermediates involved in the reaction, thereby favoring the formation of the trans-isomer. academie-sciences.fr This finding was in good agreement with experimental results where the yield of the trans-isomer increased in more polar solvents. academie-sciences.fr These results highlight the importance of considering solvent effects in computational studies to accurately predict the behavior of this compound in different chemical environments.

Investigation of Molecular Interactions and Research Relevance of N 4 Butylcyclohexyl Acetamide

Role as Chemical Probes or Research Tools

Application in Investigating Biological Pathways

Further research and publication in peer-reviewed journals would be necessary to provide the specific details requested for N-(4-Butylcyclohexyl)acetamide.

Interaction with Material Systems

The unique structural characteristics of this compound, specifically the presence of a bulky, non-polar butylcyclohexyl group and a polar acetamide (B32628) moiety, suggest its potential for interesting interactions within various material systems. These interactions can be leveraged in the fields of liquid crystals and the development of novel functional materials.

While direct studies on the influence of this compound on liquid crystal phase behavior are not extensively documented in publicly available research, the structural components of the molecule allow for informed scientific postulation. The amide group (–NHCO–) is known to be a key constituent in some liquid crystalline polymers, such as polyester-amides. researchgate.net In these polymers, the amide linkage contributes to the rigidity and order of the polymer chains, which is a prerequisite for the formation of liquid crystalline phases. researchgate.net

When introduced as a dopant into a liquid crystal host, a molecule like this compound could potentially influence the phase behavior in several ways:

Disruption of Mesophase Order: The bulky and non-planar nature of the butylcyclohexyl group could disrupt the orientational and positional ordering of the liquid crystal molecules (mesogens). This might lead to a depression of the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).

Modification of Viscoelastic Properties: The introduction of a non-mesogenic guest molecule can alter the viscosity and elastic constants of the liquid crystal host, which are critical parameters for the performance of liquid crystal displays (LCDs).

Induction of New Phases: In some instances, the specific interactions between the dopant and the host can lead to the stabilization or induction of new liquid crystalline phases that are not present in the pure host material.

The potential for N-Cyclohexylacetamide and its derivatives to be used in liquid crystal materials is recognized, with suppliers often categorizing them alongside liquid crystal compounds. chemscene.com This suggests a contextual link and potential application in this area, even if specific research data is not widespread.

Table 1: Potential Modulatory Effects of Amide-Containing Compounds on Liquid Crystal Systems

| Property | Potential Effect of this compound | Underlying Molecular Interaction |

| Clearing Point | Depression | Steric hindrance from the butylcyclohexyl group disrupting mesogen packing. |

| Viscosity | Alteration | Intermolecular friction introduced by the dopant molecules. |

| Elastic Constants | Modification | Changes in the restoring forces of the liquid crystal director field. |

| Phase Behavior | Possible induction or suppression of smectic or nematic phases | Specific geometric and electronic interactions between the dopant and host molecules. |

This table is based on general principles of liquid crystal physics and the known behavior of similar molecular structures.

The integration of specific molecular entities into larger material systems is a cornerstone of materials science, enabling the creation of "functional materials" with tailored properties. N-substituted amides and cyclohexane (B81311) derivatives are classes of compounds that find application in the synthesis and modification of such materials. tandfonline.comacs.org

One area of relevance is the use of low-molecular-weight aliphatic amides as nucleating agents in polymers. researchgate.net These agents can influence the crystallization behavior of the polymer, which in turn affects its mechanical and thermal properties. researchgate.net The this compound molecule, with its aliphatic cyclohexane ring and amide group, shares structural similarities with such compounds. Its incorporation into a polymer matrix could potentially:

Act as a Nucleating Site: The amide group could provide a surface for polymer chain folding and alignment, initiating crystal growth.

Function as a Plasticizer: The butyl group could increase the free volume within the polymer, leading to increased flexibility.

Furthermore, the chemical reactivity of the amide group allows for its covalent incorporation into polymer backbones or as a pendant group, offering a route to create new functional polymers. The synthesis of polyester-amides, for example, relies on the polycondensation reaction involving diamines and diacid chlorides. researchgate.net While this compound itself is not a monomer for polymerization in this sense, its derivative chemistries could be explored for material synthesis.

The use of N-substituted amides is also prevalent in the synthesis of various organic molecules and materials, where the amide bond provides stability and specific chemical reactivity. acs.org

Table 2: Potential Roles of this compound in Functional Materials

| Material Type | Potential Function of this compound | Relevant Structural Feature |

| Polymers | Nucleating Agent, Plasticizer | Aliphatic cyclohexane ring, Amide group |

| Composite Materials | Modifier of interfacial properties | Polar amide group and non-polar butylcyclohexyl group |

| Organic Electronics | Precursor for synthesis of active components | Amide functionality |

This table outlines hypothetical applications based on the known functions of structurally related compounds.

Derivatization and Analog Design of N 4 Butylcyclohexyl Acetamide

Synthesis of Structurally Modified N-(4-Butylcyclohexyl)acetamide Analogs

The synthesis of analogs of this compound can be systematically approached by modifying its three primary components: the acetamide (B32628) moiety, the butyl chain, and the cyclohexyl ring. The parent compound itself can be synthesized via the acylation of 4-butylcyclohexylamine. A common method involves reacting the amine with acetyl chloride, often in the presence of a base like pyridine (B92270) to catalyze the reaction and neutralize the resulting hydrochloric acid. vedantu.com

Modifications on the Acetamide Moiety

The acetamide group is a critical pharmacophore that can be altered to fine-tune activity. Modifications can range from simple substitutions on the acetyl group to complete replacement with other acyl groups.

Substitution on the Acetyl Group : Introducing substituents onto the methyl group of the acetamide can modulate electronic and steric properties. For instance, halogenation, such as replacing a hydrogen with chlorine to form an N-(4-butylcyclohexyl)-2-chloroacetamide analog, can alter binding interactions.

Varying the Acyl Group : The acetyl group can be replaced by other acyl moieties to explore the impact of size, lipophilicity, and hydrogen bonding capacity. nih.gov For example, reacting 4-butylcyclohexylamine with different acid chlorides (e.g., propionyl chloride, benzoyl chloride) would yield the corresponding N-acylated derivatives. Studies on other acetamide-containing compounds have shown that even small changes, like extending the acyl chain, can significantly impact biological selectivity due to steric hindrance at the target's active site. nih.gov

| Modification Site | Reaction Type | Potential Reagents | Resulting Moiety |

| Acetyl Methyl Group | Halogenation | N-Chlorosuccinimide (NCS) | -NHC(O)CH₂Cl |

| Acetyl Methyl Group | Alkylation | LDA, Alkyl Halide | -NHC(O)CH₂-R |

| Entire Acyl Group | Acylation | Propionyl Chloride | -NHC(O)CH₂CH₃ |

| Entire Acyl Group | Acylation | Benzoyl Chloride | -NHC(O)Ph |

Functionalization of the Butyl Chain

Oxidation : Selective oxidation at various positions on the butyl chain can introduce hydroxyl or carbonyl groups. This would increase polarity and provide hydrogen bond donor/acceptor capabilities.

Unsaturation : Introducing double or triple bonds within the butyl chain could rigidify the conformation and alter its spatial orientation.

Chain Homologation/Truncation : Varying the length of the alkyl chain (e.g., from propyl to hexyl) is a common strategy to probe the size of a hydrophobic binding pocket.

Substitutions on the Cyclohexyl Ring

The cyclohexyl ring acts as a rigid scaffold. Adding substituents can influence the molecule's conformation and introduce new binding interactions.

Introduction of Functional Groups : Functional groups like hydroxyls, ketones, or amines can be introduced onto the cyclohexyl ring. For example, the analog N-(4-oxocyclohexyl)acetamide features a ketone at the 4-position, which significantly alters the ring's electronic character.

Stereochemical Modifications : The cyclohexyl ring in this compound exists as cis and trans isomers. Separating these isomers and evaluating them independently is crucial, as their different three-dimensional shapes can lead to distinct biological activities. The chair conformation of the cyclohexyl ring places substituents in either axial or equatorial positions, which can profoundly affect receptor binding.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced design strategies used to discover novel chemotypes with improved properties. nih.gov

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to a similar biological response. drughunter.com For the acetamide group in this compound, which is susceptible to hydrolysis, replacement with more stable bioisosteres can be advantageous. nih.govnih.gov

| Original Group | Potential Bioisostere | Rationale |

| Amide (-NHC(O)-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment, improved metabolic stability. nih.gov |

| Amide (-NHC(O)-) | 1,2,4-Triazole | Metabolically stable tertiary amide bioisostere. drughunter.com |

| Amide (-NHC(O)-) | Sulfonamide (-SO₂NH-) | Can act as a hydrogen bond donor/acceptor. |

| Cyclohexyl Ring | Phenyl Ring | Introduces aromaticity and potential for pi-stacking interactions. |

| Cyclohexyl Ring | Piperidine Ring | Introduces a basic nitrogen for potential salt formation and new hydrogen bonding. |

Scaffold hopping is a more drastic approach where the central core of the molecule is replaced with a structurally different scaffold, while aiming to maintain the original orientation of key binding groups. acs.org For this compound, the cyclohexyl scaffold could be replaced by other cyclic or heterocyclic systems. This strategy can lead to compounds with entirely new intellectual property and potentially improved drug-like properties. nih.gov

Libraries of this compound Derivatives for High-Throughput Screening in Research

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" against a biological target. ijpsr.com The creation of combinatorial libraries, where a central scaffold is decorated with a variety of substituents, is a key enabler of HTS.

A combinatorial library based on the this compound scaffold could be synthesized using the modification strategies outlined in section 6.1. By employing parallel synthesis techniques, a large number of analogs can be generated efficiently. ijpsr.com

Example Library Design:

Scaffold : 4-Aminocyclohexanol

Diversity Point 1 (Amine) : Acylation with a library of 50 different carboxylic acids.

Diversity Point 2 (Hydroxyl) : Alkylation or acylation with a library of 20 different reagents.

Diversity Point 3 (Alkyl Chain) : Starting with a set of 5 different 4-amino-alkylcyclohexanols.

This approach would rapidly generate a large and diverse library of compounds for screening. The goal is to cover a broad chemical space around the parent molecule to identify structure-activity relationships (SAR). nih.gov

Design Principles for Modulating Molecular Interactions

The design of this compound analogs is guided by principles aimed at optimizing interactions with a target receptor or enzyme. ijper.org Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov

Hydrogen Bonding : The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is an acceptor. Modifications to the acetamide moiety or the introduction of new functional groups on the ring or chain can create additional hydrogen bonding opportunities, potentially increasing binding affinity.

Lipophilicity and Hydrophobic Interactions : The butyl chain and cyclohexyl ring contribute significantly to the molecule's lipophilicity. Adjusting the length of the alkyl chain or adding polar substituents can modulate the hydrophobic interactions with the target, which is crucial for both potency and pharmacokinetic properties like cell permeability.

Steric and Conformational Factors : The size and shape of the molecule are critical. The stereochemistry of the cyclohexyl ring (cis/trans) dictates the spatial arrangement of the butyl and acetamide groups. Introducing bulky substituents can create steric hindrance but may also lead to enhanced selectivity if the new group fits favorably into a specific pocket of the target protein. nih.gov

Electronic Effects : Introducing electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, influencing its reactivity and the strength of its interactions (e.g., dipole-dipole, hydrogen bonds) with a biological target. ijper.org

By systematically applying these principles, researchers can rationally design new analogs of this compound with tailored biological activities.

Advanced Analytical and Spectroscopic Method Development for N 4 Butylcyclohexyl Acetamide and Its Derivatives

Development of Chromatographic Methods for Stereoisomer Separation

N-(4-Butylcyclohexyl)acetamide exists as cis and trans stereoisomers due to the substitution pattern on the cyclohexane (B81311) ring. These isomers can exhibit different physical, chemical, and biological properties. Consequently, their effective separation is a critical analytical challenge. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.

The separation of cis and trans isomers is often achievable using standard chromatography columns because the two forms have different physical properties, such as boiling points and polarity, which influence their retention times. whitman.edu For instance, in the gas chromatography-mass spectrometry (GC-MS) analysis of structurally similar compounds like (4-methylcyclohexyl)methanol, the trans-isomer has been observed to elute before the cis-isomer. nih.gov This separation is based on the different boiling points and interactions with the stationary phase of the GC column. whitman.edunih.gov

While mass spectrometry (MS) is excellent for identification, it typically does not distinguish between cis and trans isomers as they often produce identical fragmentation patterns. whitman.edu Therefore, the chromatographic separation step is indispensable. A typical GC-MS method would utilize a capillary column, such as a DB-5, which separates compounds based on boiling points, allowing for the individual quantification and identification of each isomer. whitman.edu

For HPLC separations, reversed-phase columns are commonly used. For example, a method for a related compound, N-(4-Butyl-3-hydroxyphenyl)acetamide, uses a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods can be adapted for this compound, where the different spatial arrangements of the cis and trans isomers would lead to different retention times on the reversed-phase column.

Table 1: Illustrative Chromatographic Conditions for Isomer Separation

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | DB-5 (5% Phenyl-methylpolysiloxane) | C18 or Newcrom R1 (Reversed-Phase) |

| Mobile Phase | - (Carrier Gas: Helium or Hydrogen) | Acetonitrile/Water Gradient |

| Detector | Mass Spectrometer (MS) | UV or Mass Spectrometer (MS) |

| Principle | Separation based on boiling point differences | Separation based on polarity differences |

| Typical Elution Order | trans isomer often elutes before cis isomer | Dependent on specific interactions |

Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Matrices

Quantifying this compound in complex samples, such as environmental or biological matrices, requires highly sensitive and selective analytical methods. Advanced spectroscopic techniques, particularly those coupled with chromatographic separations, are essential for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this type of analysis. nih.govnih.gov

LC-MS/MS offers excellent sensitivity and specificity by combining the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. nih.gov The process involves optimizing the ionization of the target molecule (in this case, this compound) and then selecting specific precursor-to-product ion transitions for monitoring. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for accurate quantification even at very low concentrations. nih.govnih.gov

The development of an LC-MS/MS method would involve:

Optimization of Ionization: Testing both positive and negative electrospray ionization (ESI) modes to determine which provides the best signal for the analyte. For acetamide-containing compounds, positive ionization is often effective. nih.gov

Selection of Precursor and Product Ions: The protonated molecule [M+H]⁺ or other adducts (e.g., [M+NH₄]⁺) of this compound would be selected as the precursor ion. nih.gov This ion is then fragmented in the mass spectrometer to produce characteristic product ions.

Sample Preparation: Developing a robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to remove interfering substances from the matrix and concentrate the analyte before injection into the LC-MS/MS system. nih.gov

Other advanced spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy can also be used for quantitative analysis (a technique known as qNMR), although it is generally less sensitive than MS-based methods.

Characterization of Degradation Pathways and Metabolites

Understanding how this compound breaks down under various environmental or biological conditions is key to assessing its persistence and potential impact. The identification of its degradation products and metabolites is typically achieved using a combination of chromatographic separation and mass spectrometric analysis.

While specific degradation studies on this compound are not widely published, the metabolic pathways of structurally related compounds can provide insights. For example, studies on N-alkyl-N-(4-hydroxybutyl)nitrosamine homologs show that metabolism often involves oxidation reactions. nih.gov The principal urinary metabolite of these compounds was found to be the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine, indicating oxidation of the butyl group. nih.gov

A hypothetical degradation pathway for this compound could involve:

Hydrolysis: Cleavage of the amide bond to yield 4-butylcyclohexylamine and acetic acid.

Oxidation: Hydroxylation at various positions on the cyclohexane ring or the butyl chain. Further oxidation could lead to the formation of carboxylic acids.

The identification of these potential products would rely on high-resolution mass spectrometry (HRMS) to determine their elemental composition and tandem mass spectrometry (MS/MS) to obtain structural information from their fragmentation patterns. Comparing the mass spectra of samples exposed to degradation conditions (e.g., UV light, microbial action) with control samples would reveal the masses of potential degradation products.

Standardization of Analytical Protocols for Research Reproducibility

To ensure that analytical results for this compound are consistent and comparable across different laboratories and studies, the standardization of analytical protocols is essential. This involves the formal validation of analytical methods and the establishment of standard operating procedures (SOPs).

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run or inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Organizations like the National Institute for Occupational Safety and Health (NIOSH) provide standardized analytical methods for various chemical compounds, which serve as a benchmark for ensuring quality and reproducibility in analytical testing. cdc.gov While a specific NIOSH method for this compound may not exist, the principles outlined in their manuals provide a framework for developing and validating a robust analytical protocol. The adoption of such validated and standardized methods is fundamental for reliable scientific research and regulatory purposes.

Current Research Gaps and Future Academic Directions for N 4 Butylcyclohexyl Acetamide

Unexplored Synthetic Routes and Green Chemistry Prospects

The synthesis of N-(4-Butylcyclohexyl)acetamide has traditionally followed conventional amidation reactions. However, there is considerable scope for the exploration of novel and more sustainable synthetic methodologies. Current literature on related compounds, such as N-[4-(alkyl)cyclohexyl]-substituted benzamides, indicates that the synthesis is often achieved through the reaction of an appropriate cyclohexylamine (B46788) with an acyl chloride or carboxylic acid. nih.gov

A significant research gap exists in the application of green chemistry principles to the synthesis of this compound. Future research should focus on the development of catalytic and environmentally benign synthetic routes. The use of biocatalysts, such as enzymes, presents a promising avenue for greener synthesis. researchgate.netnih.gov Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.net The exploration of nanobiocatalysts, which are enzymes immobilized on nanomaterials, could further enhance stability and reusability, making the process more economically viable and sustainable. mdpi.com

Furthermore, the development of one-pot syntheses and the use of alternative, safer solvents are critical areas for investigation. Research into deep eutectic solvents (DES) for related N-alkylation/acylation reactions has shown improved yields and cost-effectiveness, offering a potential pathway for the greener production of this compound.

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental gap exists in the detailed understanding of the molecular interactions of this compound with biological targets and other molecules. The interplay of its structural components—the hydrophobic butyl-cyclohexyl moiety and the polar acetamide (B32628) group—likely governs its binding affinity and selectivity. The acetamide group can participate in hydrogen bonding, a critical interaction in many biological systems.

Future research should employ a combination of experimental and computational techniques to elucidate these interactions. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide valuable information on intermolecular hydrogen bonding and conformational changes upon binding. Isothermal titration calorimetry (ITC) would be instrumental in quantifying the thermodynamic parameters of binding, offering insights into the driving forces of the interaction.

Rational Design of Next-Generation Chemical Probes and Research Tools

The potential of this compound as a scaffold for the development of chemical probes remains largely untapped. Chemical probes are essential tools for studying biological processes, and the unique physicochemical properties of this compound could be leveraged for this purpose. chemicalprobes.org

Future academic endeavors should focus on the rational design of probes based on the this compound scaffold. This could involve the strategic incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, to enable visualization and pull-down experiments. The butylcyclohexyl group can be systematically modified to tune the probe's affinity and selectivity for a specific biological target. Structure-activity relationship (SAR) studies will be crucial in optimizing the probe's performance. The development of such probes could facilitate the identification of new binding partners and the elucidation of novel biological pathways.

Advanced Computational Model Validation and Refinement

Computational modeling offers a powerful tool for predicting the behavior and properties of molecules, thereby guiding experimental research. For this compound, there is a clear need for the development and validation of robust computational models.

Future research should focus on employing a range of computational techniques, including quantum mechanics (QM), molecular dynamics (MD) simulations, and docking studies. QM calculations can provide accurate information on the molecule's electronic structure and reactivity. MD simulations can be used to explore its conformational landscape and its interactions with solvent and potential binding partners over time. Docking studies can predict the binding mode and affinity of this compound to specific protein targets. Crucially, these computational predictions must be validated through experimental data to refine and improve the accuracy of the models.

Synergistic Research with Other Chemical Scaffolds

The exploration of synergistic effects between this compound and other chemical scaffolds is a promising yet unexplored research avenue. Combining this compound with other known bioactive molecules could lead to the development of novel therapeutics with enhanced efficacy or new mechanisms of action.

Future studies should investigate the combination of this compound with other pharmacologically active scaffolds. This could involve the synthesis of hybrid molecules that incorporate both moieties or the co-administration of the two compounds. For example, in the context of anti-inflammatory drug discovery, it could be combined with scaffolds known to inhibit specific enzymes in the inflammatory cascade. Such synergistic approaches could lead to multi-target drugs with improved therapeutic profiles.

Emerging Roles in Advanced Materials Science

The unique chemical structure of this compound suggests its potential as a building block for the creation of novel materials with tailored properties. The cyclohexyl group can impart rigidity and thermal stability, while the acetamide moiety can introduce hydrogen bonding capabilities, influencing the material's mechanical and self-assembly properties.

Q & A

Q. What are the established synthesis routes and characterization methods for N-(4-Butylcyclohexyl)acetamide?

Methodological Answer: Synthesis typically involves amide coupling between 4-butylcyclohexylamine and acetyl chloride under controlled conditions. Key steps include:

Reaction Setup : Stir equimolar amounts of 4-butylcyclohexylamine and acetyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Characterization : Confirm structure via ¹H/¹³C NMR (e.g., amide proton resonance at δ 6.2–6.5 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Look for splitting patterns of the cyclohexyl group (multiplet at δ 1.2–2.1 ppm) and the acetamide methyl group (singlet at δ 2.05 ppm). Absence of amine protons (δ >3 ppm) confirms complete acetylation .

- IR Spectroscopy : A strong absorption band near 1650 cm⁻¹ indicates the amide C=O stretch, while N-H stretching (amide) appears as a broad peak at ~3300 cm⁻¹ .

- Contradiction Resolution : If unexpected peaks arise (e.g., residual solvent), repeat purification or use deuterated solvents for NMR to eliminate artifacts .

Advanced Research Questions

Q. How does the steric hindrance of the 4-butylcyclohexyl group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The bulky cyclohexyl group reduces accessibility to the amide nitrogen, slowing nucleophilic attacks (e.g., hydrolysis or alkylation). To assess this:

Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., N-phenylacetamide) under identical conditions.

Computational Modeling : Use density functional theory (DFT) to calculate steric maps and Fukui indices, identifying reactive sites .

Experimental Validation : Monitor reactions via HPLC or LC-MS to quantify by-product formation caused by steric limitations .

Q. What computational strategies are effective in predicting the biological or material science applications of this compound?

Methodological Answer:

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on binding affinity scores and hydrogen-bonding patterns .

- Quantum Chemical Calculations : Compute electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces) to predict corrosion inhibition efficiency or material stability .

- Validation : Cross-reference computational results with experimental assays (e.g., enzyme inhibition IC₅₀ or electrochemical impedance spectroscopy for corrosion studies) .

Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?

Methodological Answer:

Reproducibility Checks : Re-synthesize the compound using reported methods and re-run spectral analyses .

Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity in complex spectra .

Meta-Analysis : Compare bioactivity data across studies while normalizing variables (e.g., cell lines, assay protocols). Use statistical tools (ANOVA) to identify outliers .

Example Contradiction : Discrepancies in reported melting points may arise from polymorphic forms. Address this via X-ray crystallography to determine the dominant crystal structure .

Q. What methodologies are used to evaluate the compound’s potential in drug discovery pipelines?

Methodological Answer:

In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Measure IC₅₀ values to gauge potency .

ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 cell model) .

Toxicology Studies : Perform cytotoxicity assays (e.g., MTT assay on HEK293 cells) to establish safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.